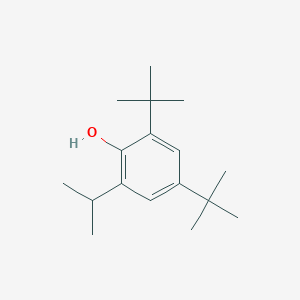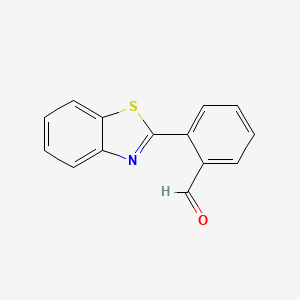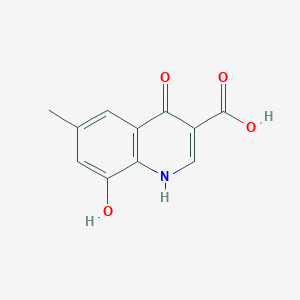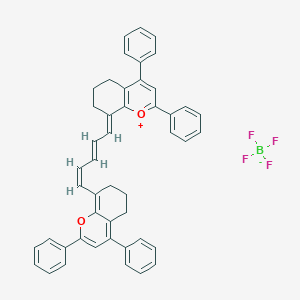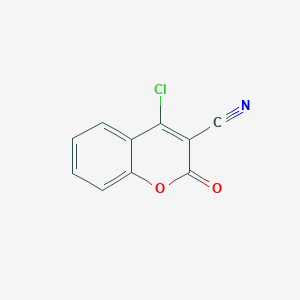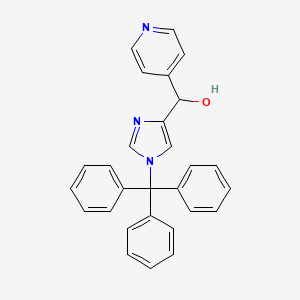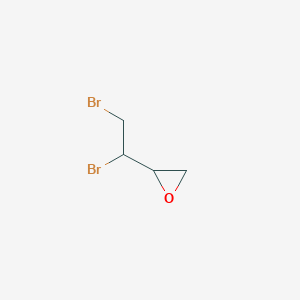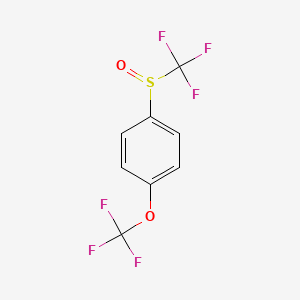
4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide
Overview
Description
4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring, along with a sulphoxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide typically involves the introduction of trifluoromethyl and trifluoromethoxy groups onto a phenyl ring, followed by the oxidation of the resulting sulphide to a sulphoxide. Common synthetic routes include:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulphoxide to a sulfone.
Reduction: Reduction of the sulphoxide can yield the corresponding sulphide.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 4-Trifluoromethoxyphenyl trifluoromethyl sulfone.
Reduction: 4-Trifluoromethoxyphenyl trifluoromethyl sulphide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide involves its interaction with molecular targets through its trifluoromethyl and trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The sulphoxide group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-Trifluoromethylphenyl trifluoromethyl sulphoxide
- 4-Trifluoromethoxyphenyl methyl sulphoxide
- 4-Trifluoromethoxyphenyl trifluoromethyl sulfone
Comparison: 4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-(trifluoromethoxy)-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2S/c9-7(10,11)16-5-1-3-6(4-2-5)17(15)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBMBQFYDORRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464144 | |
| Record name | 1-(Trifluoromethanesulfinyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223683-77-0 | |
| Record name | 1-(Trifluoromethanesulfinyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


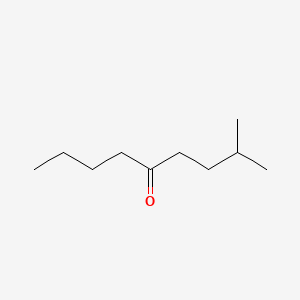
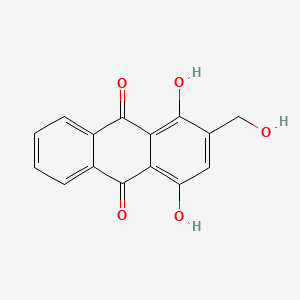
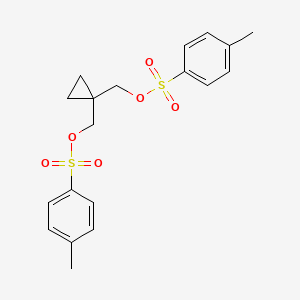
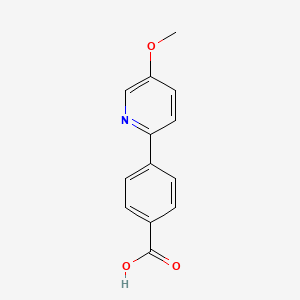
![4-(2-Chlorophenyl)-3-[3-[4-(2-chlorophenyl)benzo[f]quinolin-3(4H)-ylidene]-1-propenyl]-benzo[f]quinolinium perchlorate](/img/structure/B3368977.png)
